Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.: 2125457-86-3
VCID: VC11668019
InChI: InChI=1S/C11H11ClN2O4/c1-18-10(15)11(3-2-4-11)7-5-8(14(16)17)9(12)13-6-7/h5-6H,2-4H2,1H3
SMILES: COC(=O)C1(CCC1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-]
Molecular Formula: C11H11ClN2O4
Molecular Weight: 270.67 g/mol

Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate

CAS No.: 2125457-86-3

Cat. No.: VC11668019

Molecular Formula: C11H11ClN2O4

Molecular Weight: 270.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate - 2125457-86-3

Specification

CAS No. 2125457-86-3
Molecular Formula C11H11ClN2O4
Molecular Weight 270.67 g/mol
IUPAC Name methyl 1-(6-chloro-5-nitropyridin-3-yl)cyclobutane-1-carboxylate
Standard InChI InChI=1S/C11H11ClN2O4/c1-18-10(15)11(3-2-4-11)7-5-8(14(16)17)9(12)13-6-7/h5-6H,2-4H2,1H3
Standard InChI Key PBDIGZHKFKFSJT-UHFFFAOYSA-N
SMILES COC(=O)C1(CCC1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-]
Canonical SMILES COC(=O)C1(CCC1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a pyridine heterocycle with a cyclobutane-carboxylate moiety. The pyridine ring features a chlorine atom at the 6-position and a nitro group at the 5-position, while the cyclobutane ring is substituted with a methyl ester group at the 1-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Electronic Effects of Substituents

The nitro group (NO2-\text{NO}_2) is a strong electron-withdrawing group, polarizing the pyridine ring and enhancing electrophilic substitution reactivity at the 3-position . Conversely, the chlorine atom at the 6-position exerts a moderate electron-withdrawing effect, further directing reactivity toward specific sites on the ring . These electronic features are critical for understanding the compound’s behavior in synthetic and biological contexts.

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, which impacts the spatial orientation of the carboxylate ester group. This conformation may influence the compound’s solubility and binding affinity in potential biological targets. Computational studies of analogous cyclobutane-containing compounds suggest that ring strain contributes to higher reactivity in certain chemical transformations .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of methyl 1-(6-chloro-5-nitro-3-pyridyl)cyclobutanecarboxylate is documented, analogous methods for substituted pyridines provide insights into plausible pathways.

Cyclization and Functionalization

A patent describing the synthesis of 2-chloro-5-nitropyridine highlights a one-pot method using nitromethane and 2-halogenated acrylates under Lewis acid catalysis . For the target compound, a similar approach could involve:

  • Cyclobutane Formation: Cycloaddition or ring-closing metathesis to construct the cyclobutane-carboxylate intermediate.

  • Pyridine Functionalization: Nitration and chlorination of a pre-formed pyridine ring, followed by coupling to the cyclobutane moiety .

Optimization Challenges

Key challenges include controlling regioselectivity during nitration and minimizing byproducts during cyclobutane fusion. The use of catalysts like DBU (1,8-diazabicycloundec-7-ene) and zinc chloride, as reported in similar syntheses, may improve yields by stabilizing reactive intermediates .

Physicochemical Properties

Thermal Stability and Phase Behavior

PropertyValueSource
Molecular Weight270.67 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

The absence of reported thermal data underscores the need for experimental characterization. Comparatively, 2-amino-6-chloro-3-nitropyridine (a related compound) has a melting point of 195–196°C and a boiling point of 339.9°C at 760 mmHg , suggesting that the cyclobutane moiety in the target compound may lower thermal stability due to increased steric strain.

Research Gaps and Future Directions

Synthetic Methodology Development

Current literature lacks detailed protocols for synthesizing this compound. Future work should explore:

  • Catalytic Asymmetric Synthesis: To access enantiomerically pure forms for chiral drug discovery.

  • Green Chemistry Approaches: Reducing reliance on hazardous reagents like chlorinated solvents .

Biological Screening

Priority areas include:

  • In Vitro Cytotoxicity Assays: Evaluating activity against cancer cell lines.

  • ADMET Profiling: Assessing absorption, distribution, and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator